molecular formula C10H13Cl2N B13608997 4-(3,5-Dichlorophenyl)butan-1-amine

4-(3,5-Dichlorophenyl)butan-1-amine

Cat. No.: B13608997
M. Wt: 218.12 g/mol
InChI Key: KNPDEAFZYBHDCN-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Cl2N It is a derivative of butanamine, where the butan-1-amine chain is substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)butan-1-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with butan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, cyanides, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dichlorophenyl)butan-1-one or 4-(3,5-dichlorophenyl)butanoic acid.

    Reduction: Formation of 4-(3,5-dichlorophenyl)butanol or other reduced amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichlorophenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine chain. This structural feature allows it to interact with different molecular targets compared to its similar compounds, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)butan-1-amine

InChI

InChI=1S/C10H13Cl2N/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7H,1-4,13H2

InChI Key

KNPDEAFZYBHDCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCCN

Origin of Product

United States

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